Pentanesulfonyl fluoride, 5-fluoro-
CAS No.: 372-99-6
Cat. No.: VC17977844
Molecular Formula: C5H10F2O2S
Molecular Weight: 172.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372-99-6 |
|---|---|
| Molecular Formula | C5H10F2O2S |
| Molecular Weight | 172.20 g/mol |
| IUPAC Name | 5-fluoropentane-1-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H10F2O2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |
| Standard InChI Key | VQSHEUCJEAGJCN-UHFFFAOYSA-N |
| Canonical SMILES | C(CCF)CCS(=O)(=O)F |
Introduction
Chemical Identification and Structural Characteristics
Basic Identifiers
5-Fluoropentane-1-sulfonyl fluoride is systematically named 5-fluoropentane-1-sulfonyl fluoride, with the molecular formula C₅H₁₀F₂O₂S and a molecular weight of 188.18 g/mol (calculated from atomic masses) . The compound’s structure consists of a linear pentane chain with a fluorine atom at the terminal carbon (C5) and a sulfonyl fluoride (-SO₂F) group at the first carbon (C1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 372-99-6 | |
| Synonyms | 5-Fluoro-pentane-1-sulfonyl fluoride | |
| Molecular Formula | C₅H₁₀F₂O₂S | |
| Exact Mass | 188.007 g/mol |
The sulfonyl fluoride group confers electrophilic reactivity, making the compound susceptible to nucleophilic substitution reactions, particularly with water or amines .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-fluoropentane-1-sulfonyl fluoride likely follows a two-step process analogous to other sulfonyl fluorides:
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Sulfonation of Pentane:
Pentane is sulfonated using chlorosulfonic acid (HSO₃Cl) to form 1-pentanesulfonyl chloride. Fluorination at the fifth carbon is achieved via free-radical halogenation using a fluorine source (e.g., F₂ gas or Selectfluor®) . -
Halide Exchange:
The sulfonyl chloride intermediate undergoes fluoride substitution using potassium fluoride (KF) or potassium bifluoride (KHF₂) in a polar aprotic solvent (e.g., acetonitrile) .
This method mirrors the synthesis of methanesulfonyl fluoride, where chloride-to-fluoride exchange achieves high yields under controlled conditions .
Physical and Chemical Properties
Physicochemical Data
While experimental data for 5-fluoropentane-1-sulfonyl fluoride are sparse, its properties can be inferred from related compounds:
The compound is expected to be a hygroscopic liquid at room temperature, releasing toxic hydrogen fluoride (HF) and sulfur oxides (SOₓ) upon hydrolysis . Its refractive index and logP (octanol-water partition coefficient) are estimated at 1.40–1.45 and 2.7–3.0, respectively, indicating moderate lipophilicity .
Reactivity and Functional Applications
Chemical Reactivity
The sulfonyl fluoride group (-SO₂F) is highly electrophilic, enabling reactions with nucleophiles such as:
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Amines: Formation of sulfonamides, useful in peptide synthesis .
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Alcohols: Generation of sulfonate esters under basic conditions .
Comparative Analysis with Related Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| Methanesulfonyl Fluoride | -SO₂F attached to methane | Smaller size, higher volatility |
| 5-Fluoro-2-methylbenzene-1-sulfonyl Fluoride | Aromatic ring, methyl group | Enhanced stability, varied reactivity |
| 1-Hexanesulfonyl Fluoride | Longer carbon chain (C6) | Lower solubility, higher boiling point |
The pentane backbone and terminal fluorine in 5-fluoropentane-1-sulfonyl fluoride balance reactivity and lipophilicity, making it distinct from shorter-chain or aromatic analogs .
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